![molecular formula C10H13NO3 B1326792 ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate CAS No. 876490-64-1](/img/structure/B1326792.png)
ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
- Structure : It consists of a pyrrole ring and an acetyl group attached to the 5-position, along with an ethyl ester at the 3-position of the pyrrole ring .
Synthesis Analysis
The synthetic preparation of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate involves several steps. One common method includes the Knorr reaction, followed by alkylation with ethyl chloroacetate. The starting material is diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, which undergoes cyclization to form the desired compound .
Molecular Structure Analysis
The molecular structure of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate comprises a pyrrole ring, an acetyl group, and an ethyl ester. The arrangement of atoms and functional groups determines its chemical properties and reactivity .
Physical And Chemical Properties Analysis
Scientific Research Applications
Anti-HIV Activity
Indole derivatives, which are structurally related to pyrrole compounds, have been reported to show potential in anti-HIV activities. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have been performed to evaluate their effectiveness against HIV-1 .
Cancer Treatment
The application of indole derivatives in cancer treatment has garnered attention due to their biologically active properties. These compounds have shown promise in treating various types of cancer cells .
Antimicrobial Properties
Indoles and their derivatives are also known for their antimicrobial properties, making them valuable in the development of new antibiotics and antifungal agents .
Diabetes Marker Identification
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which share a similar pyrrole structure, have been isolated from natural sources and are known for their role as diabetes molecular markers .
Natural Source Isolation
Compounds with a pyrrole structure have been isolated from fungi, plants, and microorganisms, indicating potential applications in natural product synthesis and discovery .
Neurological Disorder Treatment
Indole derivatives have shown potential in treating various neurological disorders due to their ability to interact with biological targets relevant to these conditions .
Safety and Hazards
Future Directions
Despite its limited characterization, ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate presents an attractive scaffold for drug discovery research. Researchers should explore its potential applications, conduct Structure-Activity Relationship (SAR) studies, and investigate its interactions with biological targets .
properties
IUPAC Name |
ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(13)8-5-9(7(3)12)11-6(8)2/h5,11H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHJKDODZRFMQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate |
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